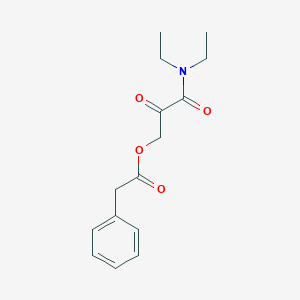
Benzeneacetic acid, 3-(diethylamino)-2,3-dioxopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 3-(diethylamino)-2,3-dioxopropyl ester is an organic compound that belongs to the ester class of chemicals Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, 3-(diethylamino)-2,3-dioxopropyl ester typically involves the esterification of benzeneacetic acid with a suitable alcohol in the presence of a catalyst. Common methods include:
Fischer Esterification: This traditional method involves the reaction of benzeneacetic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
Transesterification: This method involves the exchange of the ester group with another alcohol, often catalyzed by a base such as sodium methoxide.
Industrial Production Methods: In industrial settings, the production of this ester may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Types of Reactions:
Oxidation: The ester can undergo oxidation reactions to form carboxylic acids and other oxidized products.
Reduction: Reduction of the ester can yield alcohols and other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Ammonia (NH₃), amines, and other nucleophilic species.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Amides, substituted esters.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 3-(diethylamino)-2,3-dioxopropyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzeneacetic acid, 3-(diethylamino)-2,3-dioxopropyl ester involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Benzeneacetic acid, 3-phenyl-2-propenyl ester: Known for its use in fragrances and flavorings.
Benzeneacetic acid, α-phenyl-, 3-(diethylamino)propyl ester: Studied for its potential pharmaceutical applications.
Uniqueness: Benzeneacetic acid, 3-(diethylamino)-2,3-dioxopropyl ester is unique due to its specific ester structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
497872-20-5 |
|---|---|
Fórmula molecular |
C15H19NO4 |
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
[3-(diethylamino)-2,3-dioxopropyl] 2-phenylacetate |
InChI |
InChI=1S/C15H19NO4/c1-3-16(4-2)15(19)13(17)11-20-14(18)10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clave InChI |
VPPVSRXKFRMYRD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C(=O)COC(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)

![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)

![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)


![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)

![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14239635.png)
![N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14239636.png)

